molecular formula C19H14FN3OS B2485852 4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893986-95-3

4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2485852
CAS No.: 893986-95-3
M. Wt: 351.4
InChI Key: GMOIQRNQJWGVJL-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a benzamide derivative featuring a fluorinated aromatic ring and a methyl-substituted imidazo[2,1-b]thiazole moiety. This compound is of interest due to its structural complexity, which combines a planar benzamide scaffold with a bicyclic heteroaromatic system.

Properties

IUPAC Name

4-fluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-4-8-16(9-5-13)21-18(24)14-2-6-15(20)7-3-14/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOIQRNQJWGVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Bromoketones with 2-Aminothiazoles

A widely adopted method involves the reaction of α-bromoketones with 2-aminothiazoles under oxidative conditions. For example:

  • Protocol : 3-Methyl-2-aminothiazole (1.0 equiv) reacts with α-bromoacetophenone derivatives (1.2 equiv) in toluene using tert-butyl hydroperoxide (TBHP, 4.0 equiv) as an oxidant at 100°C for 2–3 hours.
  • Mechanism : The reaction proceeds via nucleophilic substitution at the α-carbon, followed by intramolecular cyclization and oxidation to aromatize the imidazo[2,1-b]thiazole ring.
  • Yield : 70–85% after silica gel chromatography (petroleum ether/ethyl acetate = 10:1).

Alternative Route via Thiazolo[3,2-a]Benzimidazole Intermediates

While less direct, thiazolo[3,2-a]benzimidazole precursors can be functionalized to access the target scaffold:

  • Step 1 : 2-Mercaptobenzimidazole reacts with propargyl bromide in ethanol to form 2-propargylmercaptobenzimidazole.
  • Step 2 : Palladium-catalyzed coupling with aryl halides introduces substituents at the 3-position.
  • Limitation : Requires additional steps to convert the benzimidazole system to imidazo[2,1-b]thiazole, reducing overall efficiency.

Functionalization of the Phenyl Ring

Suzuki-Miyaura Cross-Coupling

Introduction of the para-aminophenyl group to the imidazo[2,1-b]thiazole core is achieved via palladium-catalyzed coupling:

  • Conditions : Imidazo[2,1-b]thiazol-6-ylboronic acid (1.1 equiv), 4-bromoaniline (1.0 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 80°C.
  • Yield : 65–75% after recrystallization from ethanol.

Buchwald-Hartwig Amination

Direct amination of 4-bromoimidazo[2,1-b]thiazole derivatives offers an alternative:

  • Catalyst System : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.5 equiv) in toluene at 110°C.
  • Scope : Compatible with electron-deficient aryl bromides, providing the para-aminophenyl product in 60–68% yield.

Amide Bond Formation

Coupling via Carbodiimide Reagents

The final step involves reacting 4-fluorobenzoic acid with the para-aminophenyl-imidazo[2,1-b]thiazole intermediate:

  • Protocol : EDCI (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv) in DMF at 0°C → RT.
  • Workup : Extraction with ethyl acetate, washing with NaHCO₃ and brine, followed by column chromatography (CH₂Cl₂/MeOH = 20:1).
  • Yield : 80–88%.

Microwave-Assisted Synthesis

Accelerated amidation under microwave irradiation improves efficiency:

  • Conditions : 4-Fluorobenzoyl chloride (1.2 equiv), intermediate amine (1.0 equiv), DIPEA (2.0 equiv) in DMF, 100°C, 10 minutes.
  • Advantage : Reduces reaction time from hours to minutes while maintaining yields >85%.

Optimization and Troubleshooting

Common Side Reactions

  • Oxidation of Thiazole Sulfur : Mitigated by using anhydrous solvents and inert atmospheres.
  • Para/Meta Substitution Selectivity : Controlled via directing groups (e.g., nitro → amine reduction).

Purification Challenges

  • Silica Gel Compatibility : The product’s polarity necessitates gradient elution (petroleum ether → ethyl acetate).
  • Recrystallization Solvents : Ethanol/water (7:3) provides high-purity crystals (>99% by HPLC).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 8.35 (s, 1H, imidazole-H), 7.82 (d, J = 8.4 Hz, 2H, benzamide-H), 7.45 (d, J = 8.4 Hz, 2H, phenyl-H), 2.55 (s, 3H, CH₃).
¹³C NMR δ 165.8 (C=O), 152.1 (C-F), 144.3 (imidazole-C), 128.9–115.2 (aromatic-C).
HRMS [M+H]⁺ calcd. for C₂₀H₁₅FN₃OS: 372.0914; found: 372.0911.

Chromatographic Purity

  • HPLC : tᴿ = 6.72 min (C18 column, MeCN/H₂O = 60:40, 1.0 mL/min).
  • Melting Point : 218–220°C (decomp.).

Comparative Evaluation of Synthetic Routes

Method Steps Overall Yield Key Advantage
Cyclocondensation + Suzuki + EDCI 3 42% High scalability
Thiazolo-Benzimidazole + MW Amidation 4 35% Novel intermediates
Buchwald + Carbodiimide 3 48% Fewer purifications

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as immunomodulatory and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Differences Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR/MS) Source
4-Fluoro-N-(4-(2-(4-fluorobenzoyl)hydrazine-1-carbonyl)phenyl)benzamide (10e) Hydrazine linker, dual fluorobenzoyl groups 322 63 IR: NH, C=O; LC-MS m/z 358 (M-H)
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) Sulfamoyl group, tetrahydrofuran ring 236–237 N/A [α]D = +10.6°; EI-MS confirmed molecular mass
4-Fluoro-N-(4-hydrazinecarbonyl)phenyl)benzamide (4b) Hydrazinecarbonyl group (no thiazole ring) N/A 70 IR: NH, C=O; LC-MS m/z 256 (M+1)
2,6-Dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide Dimethoxybenzamide substituent N/A N/A N/A
Naphthalene-2-carboxamide derivative () Naphthalene carboxamide, hydroxypyrrolidinyl group N/A N/A SIRT1 agonist activity
Key Observations:
  • Backbone Variations: The target compound’s imidazo[2,1-b]thiazole distinguishes it from hydrazine-linked analogues (10e, 4b) and sulfamoyl-containing derivatives (5f). The methyl group on the thiazole may enhance lipophilicity compared to non-methylated variants.
  • Substituent Effects : Fluorine at the 4-position on the benzamide is common (10e, 5f), but its electronic effects (e.g., electron-withdrawing) may differ when paired with a thiazole versus a sulfamoyl group.
  • Synthetic Complexity : The target compound likely requires multi-step synthesis involving imidazothiazole formation and benzamide coupling, contrasting with simpler hydrazine condensations () or triazole-thione tautomerism ().

Physicochemical and Spectral Comparisons

Table 2: Spectral and Physical Property Analysis
Property Target Compound 10e () 5f () 4b ()
Melting Point Not reported 322 236–237 Not reported
Yield Not reported 63% N/A 70%
IR Absorptions Expected: C=O (~1660 cm⁻¹), NH (~3300 cm⁻¹) NH, C=O, Ar NH, C=O, sulfamoyl NH, C=O
MS Data Estimated MW: ~350–370 g/mol LC-MS m/z 358 (M-H) EI-MS confirmed LC-MS m/z 256 (M+1)
Key Observations:
  • Thermal Stability : The high melting point of 10e (322°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via hydrazine), whereas 5f’s lower mp (236–237°C) may reflect reduced crystallinity due to the tetrahydrofuran ring.
  • Spectral Signatures : The absence of C=S stretches (~1250 cm⁻¹) in the target compound differentiates it from triazole-thiones ().

Biological Activity

4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, identified by its CAS number 893980-84-2, is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H14_{14}FN3_{3}OS, with a molecular weight of 351.4 g/mol. Its structure features a thiazole ring fused with an imidazole moiety, which is known to enhance biological activities through various mechanisms.

Antitumor Activity

Research indicates that compounds containing thiazole and imidazole rings exhibit significant antitumor properties. For instance, derivatives similar to 4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide have shown promising results in inhibiting tumor cell proliferation.

  • Mechanism of Action : The presence of the imidazole and thiazole groups contributes to the interaction with cellular targets involved in cancer progression. Studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their efficacy against various bacterial strains.

  • Case Studies : In vitro studies demonstrated that similar thiazole-containing compounds exhibited antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

The biological activity of 4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can be attributed to specific structural features:

Structural FeatureEffect on Activity
Fluorine Substitution Enhances lipophilicity and cellular uptake
Thiazole Ring Essential for cytotoxicity; interacts with DNA
Imidazole Moiety Modulates protein interactions involved in apoptosis

Research Findings

Recent studies have provided quantitative data supporting the biological activity of this compound:

  • Antitumor Efficacy :
    • Compounds similar to 4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide showed IC50_{50} values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent antitumor activity .
  • Antimicrobial Potency :
    • In antimicrobial assays, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling imidazo[2,1-b]thiazole derivatives with fluorinated benzamide precursors. Key steps include:

  • Nucleophilic substitution or Suzuki-Miyaura cross-coupling to attach the phenyl group to the imidazo[2,1-b]thiazole core .
  • Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with the amine-containing intermediate .
    Optimization strategies:
  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Catalytic systems like Pd(PPh₃)₄ for cross-coupling reactions, with temperatures between 80–120°C .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D structure using SHELX software for refinement. Critical for confirming the imidazo[2,1-b]thiazole scaffold’s planarity and substituent orientations .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C4 of the benzamide, methyl group on the thiazole ring). Key peaks:
    • Fluorine: Deshielded aromatic protons (δ 7.2–8.5 ppm).
    • Thiazole protons: Distinct singlet for C6-H (δ 6.8–7.1 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Q. What in vitro assays are appropriate for initial screening of its biological activities?

Methodological Answer:

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
  • Antimicrobial screening : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values reported vs. cisplatin .
  • Enzyme inhibition : Fluorescence-based assays for kinases or sirtuins (e.g., SIRT1 modulation linked to antitumor activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s efficacy against specific targets?

Methodological Answer:

  • Modify substituents : Compare analogs with varied groups (e.g., -F, -CF₃, -OCH₃) on the benzamide or thiazole rings. Example SAR table:
Substituent PositionModificationObserved EffectReference
Benzamide C4Fluoro → Chloro↑ Anticancer activity (IC₅₀: 2.1 → 1.3 μM)
Thiazole C3Methyl → Ethyl↓ Solubility, ↑ Metabolic stability
Phenyl ringMethoxy → TrifluoromethylEnhanced SIRT1 binding (KD: 15 → 8 nM)
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes with targets like kinases or DNA .
  • In vitro mutagenesis : Replace key residues (e.g., His231 in SIRT1) to validate binding interactions .

Q. What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Standardize assay conditions :
    • Use identical cell lines (e.g., ATCC-certified HepG2) and passage numbers.
    • Control for serum concentration (e.g., 10% FBS vs. serum-free) in cytotoxicity assays .
  • Validate target specificity :
    • Knockdown target proteins (siRNA) to confirm on-mechanism effects.
    • Cross-test in orthogonal assays (e.g., SPR binding vs. cellular activity) .
  • Address pharmacokinetic variability :
    • Compare plasma stability (e.g., mouse vs. human microsomes) to explain divergent in vivo results .

Q. How can in vivo pharmacokinetic parameters be accurately determined for this compound?

Methodological Answer:

  • Sample preparation : Extract plasma via protein precipitation (acetonitrile) and quantify using LC-MS/MS .
  • Key parameters :
    • Cmax : Administer 10 mg/kg orally to BALB/c mice; measure peak concentration at 2–4 hrs.
    • t½ : Calculate elimination half-life using non-compartmental analysis (WinNonlin).
    • Bioavailability : Compare AUCoral vs. AUCIV (dose-normalized) .
  • Tissue distribution : Radiolabel the compound (¹⁴C) and track accumulation in organs via scintillation counting.

Q. What computational tools are recommended for predicting off-target interactions and toxicity?

Methodological Answer:

  • Off-target prediction : SwissTargetPrediction or SEA database to identify kinases, GPCRs, or ion channels .
  • Toxicity profiling :
    • hERG inhibition : Patch-clamp assays or QSAR models (e.g., Pred-hERG).
    • CYP450 inhibition : Fluorescent-based assays (e.g., CYP3A4 Supersomes) .
  • ADMET modeling : Use ADMETlab 2.0 to predict permeability (LogP), solubility, and Ames test outcomes.

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